N4-[4-phenyl-5-(trifluoromethyl)-3-thienyl]-2,6-dichloroisonicotinamide
Overview
Description
N4-[4-phenyl-5-(trifluoromethyl)-3-thienyl]-2,6-dichloroisonicotinamide is a complex chemical compound that has gained interest due to its unique chemical structure and potential applications across various scientific fields. This article provides an in-depth exploration of its preparation, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N4-[4-phenyl-5-(trifluoromethyl)-3-thienyl]-2,6-dichloroisonicotinamide involves multiple steps. The process typically begins with the reaction of 2,6-dichloroisonicotinic acid with thionyl chloride to form an acid chloride intermediate. This intermediate then reacts with N-(4-phenyl-5-(trifluoromethyl)-3-thienyl)amine in the presence of a base like triethylamine, under controlled temperature and pH conditions, to yield the target compound.
Industrial Production Methods: : Industrial-scale production requires optimization of the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated monitoring systems ensures consistent product quality. Large-scale preparation also involves solvent recovery and recycling processes to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: : N4-[4-phenyl-5-(trifluoromethyl)-3-thienyl]-2,6-dichloroisonicotinamide undergoes various chemical reactions, including:
Oxidation: : The trifluoromethyl and thienyl groups are susceptible to oxidation under specific conditions.
Reduction: : The compound can be reduced using suitable reducing agents, leading to modifications in its functional groups.
Substitution: : The dichloroisonicotinamide moiety can undergo nucleophilic substitution reactions, particularly at the chloro positions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: : Lithium aluminum hydride, palladium on carbon with hydrogen gas.
Substitution: : Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: : Oxidized derivatives of the trifluoromethyl and thienyl groups.
Reduction: : Reduced analogs of the original compound.
Substitution: : Varied substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
N4-[4-phenyl-5-(trifluoromethyl)-3-thienyl]-2,6-dichloroisonicotinamide has demonstrated versatile applications in several domains:
Chemistry
Used as a building block in organic synthesis.
Acts as a ligand in coordination chemistry.
Biology
Serves as a probe in biological assays.
Utilized in the study of biochemical pathways.
Medicine
Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Employed in the development of specialty chemicals.
Utilized in materials science for developing new polymers and composites.
Mechanism of Action
The mechanism by which N4-[4-phenyl-5-(trifluoromethyl)-3-thienyl]-2,6-dichloroisonicotinamide exerts its effects is based on its interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and proteins in cellular pathways.
Pathways Involved: : The compound can modulate biochemical pathways, leading to alterations in cellular processes like signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Other Compounds: : When compared to similar compounds, N4-[4-phenyl-5-(trifluoromethyl)-3-thienyl]-2,6-dichloroisonicotinamide stands out due to:
Its enhanced stability provided by the dichloroisonicotinamide backbone.
The unique electronic effects introduced by the trifluoromethyl and thienyl groups.
Similar Compounds
N4-[4-methyl-5-(trifluoromethyl)-3-thienyl]-2,6-dichloroisonicotinamide
N4-[4-phenyl-5-chloro-3-thienyl]-2,6-dichloroisonicotinamide
Conclusion
This compound is a compound of significant interest due to its versatile chemical properties and wide range of applications. Understanding its preparation, reactions, mechanism of action, and comparison with similar compounds provides a comprehensive view of its potential in scientific research and industrial applications.
Properties
IUPAC Name |
2,6-dichloro-N-[4-phenyl-5-(trifluoromethyl)thiophen-3-yl]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2F3N2OS/c18-12-6-10(7-13(19)24-12)16(25)23-11-8-26-15(17(20,21)22)14(11)9-4-2-1-3-5-9/h1-8H,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUYLJQJRJGEQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=C2NC(=O)C3=CC(=NC(=C3)Cl)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2F3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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